molecular formula C26H27ClN4O3 B2550213 N-(4-chloro-2-methoxy-5-methylphenyl)-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide CAS No. 1226448-04-9

N-(4-chloro-2-methoxy-5-methylphenyl)-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide

Cat. No. B2550213
CAS RN: 1226448-04-9
M. Wt: 478.98
InChI Key: KWPXGGBMYBHTRQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions that can include techniques such as Michael addition. In the study presented in paper , a novel compound with a quinolinone structure was synthesized using Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound. This method is a common strategy for constructing carbon-nitrogen bonds, which are prevalent in many biologically active molecules. Similarly, paper describes the synthesis of quinolone and quinoline-2-carboxylic acid amides, which are potent 5HT1B antagonists. The approach taken allows for late-stage diversification, which is a valuable strategy in medicinal chemistry for optimizing the biological activity of a compound by systematically modifying certain positions on the core structure.

Molecular Structure Analysis

The molecular structure and conformation of organic compounds are critical to their chemical properties and biological activities. In paper , the molecular geometry and various electronic properties of the synthesized quinolinone derivative were analyzed using density functional theory (DFT) with a 6-31G (d,p) basis set. The study included conformational analysis, which helps in understanding the preferred spatial arrangement of atoms in a molecule and can influence its reactivity and interaction with biological targets. The X-ray crystallography study provided detailed insights into the intermolecular interactions, such as hydrogen bonding and halogen interactions, which can significantly affect the stability and solubility of the compound.

Chemical Reactions Analysis

Understanding the reactivity of a compound is essential for predicting its behavior in chemical reactions. The local reactivity descriptors calculated in paper help identify the chemically reactive sites within the molecule, which can be targeted in subsequent chemical transformations. These descriptors are valuable for designing new reactions and for modifying the compound to enhance its desired properties. The study also investigated the stability of the molecule through hyperconjugative interactions and charge delocalization using natural bond orbital analysis, which provides insights into the electronic structure of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its spectroscopic characteristics and thermodynamic properties, are important for its practical application. In paper , the calculated 13C NMR and 1H NMR chemical shift values, as well as vibrational wavenumbers, were in good agreement with experimental data, confirming the reliability of the theoretical methods used. The electronic absorption spectrum predicted in the study also showed agreement with the experimental spectrum, which is important for understanding the optical properties of the compound. Additionally, the thermodynamic properties were investigated using theoretical calculations, providing further information about the stability and reactivity of the compound under different conditions.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of complex organic compounds, such as "N-(4-chloro-2-methoxy-5-methylphenyl)-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide," involves multi-step chemical reactions that yield products with potential biological activities. Studies on similar compounds have focused on the development of novel synthetic pathways to create derivatives of known pharmacophores, aiming to improve their activity or reduce side effects. For example, research on the synthesis of novel benzodifuranyl derivatives and fluoroquinolone-based 4-thiazolidinones highlights the importance of innovative synthetic strategies in discovering new therapeutic agents (Abu‐Hashem et al., 2020), (Patel & Patel, 2010).

Biological Activities and Potential Therapeutic Applications

Compounds structurally related to the given molecule have been evaluated for various biological activities, including antimicrobial, anti-inflammatory, and analgesic effects. The development of compounds with selective COX-2 inhibition properties demonstrates the potential of these molecules in creating new anti-inflammatory drugs with fewer side effects (Abu‐Hashem et al., 2020). Additionally, the antimicrobial properties of fluoroquinolone-based compounds underscore the relevance of structural modifications in enhancing the activity against a range of pathogens (Patel & Patel, 2010).

properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN4O3/c1-4-34-19-5-6-22-20(12-19)25(18(14-28)15-29-22)31-9-7-17(8-10-31)26(32)30-23-11-16(2)21(27)13-24(23)33-3/h5-6,11-13,15,17H,4,7-10H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPXGGBMYBHTRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=C(C=C(C(=C4)C)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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